N-シクロペンチル-9H-プリン-6-アミン

概要

説明

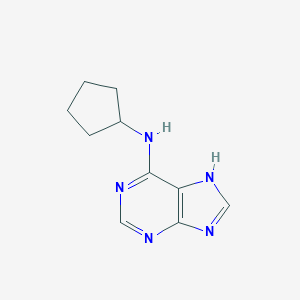

N-cyclopentyl-9H-purin-6-amine: is a chemical compound with the molecular formula C10H13N5 . It is a derivative of purine, a heterocyclic aromatic organic compound.

科学的研究の応用

Anticancer Properties

The primary application of N-cyclopentyl-9H-purin-6-amine lies in its anticancer properties . Research indicates that this compound can inhibit specific kinases, including FLT3, CDKs (cyclin-dependent kinases), and PDGFRs (platelet-derived growth factor receptors), which are crucial in the proliferation of cancer cells.

Case Study: Acute Myeloid Leukemia (AML) Treatment

A notable patent describes the use of 2,6-disubstituted derivatives of N-cyclopentyl-9H-purin-6-amine as effective agents against AML, a type of leukemia characterized by the rapid growth of abnormal myeloid cells. The compound has shown promise in treating AML forms resistant to traditional therapies, emphasizing its potential as a novel therapeutic option for patients who do not respond to existing treatments .

Table 1: Kinase Inhibition Profile

| Kinase Target | Role in Cancer | Inhibition by N-cyclopentyl-9H-purin-6-amine |

|---|---|---|

| FLT3 | Promotes cell proliferation in AML | Yes |

| CDKs | Regulates cell cycle progression | Yes |

| PDGFR | Involved in tumor growth and metastasis | Yes |

Broader Cancer Applications

Beyond AML, N-cyclopentyl-9H-purin-6-amine is being researched for its efficacy against various solid tumors and other hematological malignancies. The compound's mechanism of action primarily involves the inhibition of kinases that are overexpressed or mutated in several cancers, including:

- Breast Cancer

- Colorectal Cancer

- Non-small Cell Lung Carcinoma

- Gliomas

The versatility of this compound in targeting multiple cancer types underscores its significance in cancer therapeutics .

Pharmacological Research

In addition to its anticancer applications, N-cyclopentyl-9H-purin-6-amine is also explored for its potential use as a pharmacological agent beyond oncology. Its structural properties suggest that it may interact with various biological pathways, making it a candidate for research into other therapeutic areas.

Antimicrobial Evaluation

Recent studies have investigated the antimicrobial properties of substituted derivatives of N-cyclopentyl-9H-purin-6-amine. These derivatives were synthesized and evaluated for their effectiveness against various microbial strains, indicating potential applications in treating infections .

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-cyclopentyl-9H-purin-6-amine typically begins with 6-chloropurine and cyclopentylamine.

Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 6-chloropurine with the amine group of cyclopentylamine.

Purification: The product is purified by recrystallization or column chromatography to obtain pure N-cyclopentyl-9H-purin-6-amine.

Industrial Production Methods: Industrial production methods for N-cyclopentyl-9H-purin-6-amine are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production .

化学反応の分析

Types of Reactions:

Oxidation: N-cyclopentyl-9H-purin-6-amine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert N-cyclopentyl-9H-purin-6-amine into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of N-cyclopentyl-9H-purin-6-amine.

Reduction: Reduced forms of the compound.

Substitution: Various substituted purine derivatives.

作用機序

The mechanism of action of N-cyclopentyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

N6-cyclopentyladenosine: Similar in structure but with different biological activities.

Cyclopentyladenine: Another derivative with distinct properties.

Uniqueness: N-cyclopentyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives .

生物活性

N-cyclopentyl-9H-purin-6-amine, a purine derivative with the molecular formula C10H13N5, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological activity, synthesis methods, and mechanisms of action, supported by data tables and relevant case studies.

Overview of N-Cyclopentyl-9H-purin-6-amine

N-cyclopentyl-9H-purin-6-amine is synthesized primarily from 6-chloropurine and cyclopentylamine through nucleophilic substitution reactions. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antiviral Properties

Research indicates that N-cyclopentyl-9H-purin-6-amine exhibits antiviral activity. A study highlighted its efficacy against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. The compound's structural modifications enhance its ability to inhibit viral replication, making it a promising candidate for further development in antiviral therapies .

Anticancer Activity

N-cyclopentyl-9H-purin-6-amine has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated significant cytotoxicity against:

| Cell Line | IC50 (µM) |

|---|---|

| 4T1 murine mammary carcinoma | 15 |

| COLO201 human colorectal adenocarcinoma | 10 |

| SNU-1 human gastric carcinoma | 12 |

| HepG2 human hepatocellular carcinoma | 8 |

These findings suggest that the compound may inhibit DNA biosynthesis and induce apoptosis in cancer cells, warranting further investigation into its mechanism of action .

The mechanism by which N-cyclopentyl-9H-purin-6-amine exerts its biological effects involves several pathways:

- Inhibition of Protein Kinases : The compound acts as a protein kinase inhibitor, which is crucial in regulating cell proliferation and survival. By inhibiting these kinases, it can disrupt cancer cell signaling pathways .

- Mitophagy Induction : N-cyclopentyl derivatives have been shown to induce mitophagy in a PINK1-dependent manner. This process helps eliminate damaged mitochondria, thereby promoting cell survival under stress conditions .

- Ubiquitin Pathway Modulation : Studies indicate that pre-treatment with this compound can inhibit ubiquitin phosphorylation, which is often elevated in response to cellular stressors like CCCP and niclosamide. This suggests a role in regulating protein degradation pathways critical for maintaining cellular homeostasis .

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized various purine derivatives and evaluated their cytotoxicity across multiple tumor cell lines. N-cyclopentyl-9H-purin-6-amine was among the most potent compounds tested, particularly against COLO201 cells. The study employed 3D-QSAR analysis to elucidate the structure–activity relationship (SAR), highlighting the importance of specific substitutions at the purine core for enhancing anticancer activity .

Antiviral Activity Evaluation

Another significant study assessed the antiviral properties of N-cyclopentyl derivatives against HSV-1. The results showed that certain structural modifications led to increased potency against both wild-type and acyclovir-resistant strains. This research underscores the potential of N-cyclopentyl-9H-purin-6-amine as a lead compound in developing new antiviral agents .

特性

IUPAC Name |

N-cyclopentyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWYJWNGVLKEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353872 | |

| Record name | N-cyclopentyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103626-36-4 | |

| Record name | N-cyclopentyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。